molecular formula C15H20N4O2S B5090630 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine

1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine

Cat. No. B5090630
M. Wt: 320.4 g/mol
InChI Key: VLEFZNBNUDVBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine, also known as PTZTP, is a compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, sedative, and hypnotic effects. It has also been found to have muscle relaxant properties, making it a potential treatment for muscle spasms and other related conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine is its high selectivity for the GABA-A receptor, which allows for more precise and targeted experiments. However, its potency and duration of action can vary depending on the experimental conditions, which can make it difficult to interpret results. Additionally, 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine in scientific research. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and anxiety. Additionally, 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine could be used to study the role of GABA-A receptors in various other physiological and pathological conditions, such as sleep disorders and addiction. Further research is needed to fully understand the potential applications of 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine in these areas.
In conclusion, 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine is a compound with a high potential for use in scientific research. Its selectivity for the GABA-A receptor and range of biochemical and physiological effects make it a valuable tool for studying various neurological and physiological conditions. While there are limitations to its use, such as toxicity at high concentrations, the potential future directions for research with 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine are numerous and exciting.

Synthesis Methods

1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents, such as dimethylformamide (DMF) and dichloromethane (DCM), as well as reagents such as triethylamine (TEA) and thionyl chloride (SOCl2). The final product is obtained through purification using column chromatography.

Scientific Research Applications

1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes it a valuable tool for studying the role of GABA-A receptors in various neurological disorders, such as epilepsy and anxiety.

properties

IUPAC Name

[4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-2-4-13-16-14(21-17-13)11-18-6-8-19(9-7-18)15(20)12-5-3-10-22-12/h3,5,10H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEFZNBNUDVBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine

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